Cholylsarcosine

Description

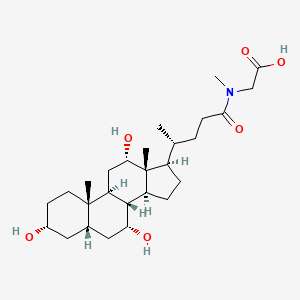

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRMEMPJCIGHMB-ZNLOGFMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93790-70-6 | |

| Record name | Cholylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093790706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLYLSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUB3L95RAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Cholylsarcosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cholylsarcosine, a synthetic bile acid analogue with significant research and therapeutic interest. The document details experimental protocols, presents quantitative data in a structured format, and illustrates key biological pathways and experimental workflows through detailed diagrams.

Introduction to this compound

This compound is the N-acyl conjugate of cholic acid and sarcosine (N-methylglycine). As a synthetic conjugated bile acid, it is resistant to deconjugation and dehydroxylation by the gut microbiota. This stability makes it a valuable tool for studying the physiological effects of bile acids in the enterohepatic circulation and a potential therapeutic agent for conditions related to bile acid deficiency.

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of cholic acid and sarcosine. While several methods can be employed for amide bond formation, a common and effective approach involves the use of a coupling reagent to activate the carboxylic acid group of cholic acid, facilitating its reaction with the amino group of sarcosine.

Experimental Protocol: Synthesis via Mixed Anhydride Method

This protocol is adapted from established methods for the synthesis of bile acid-amino acid conjugates.

Materials:

-

Cholic acid

-

Sarcosine

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Activation of Cholic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholic acid (1 equivalent) in anhydrous THF. Cool the solution to -15°C in an ice-salt bath.

-

Add N-Methylmorpholine (NMM) (1.1 equivalents) to the solution and stir for 10 minutes.

-

Slowly add isobutyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below -10°C. Stir the reaction mixture at this temperature for 30 minutes to form the mixed anhydride.

-

Coupling Reaction: In a separate flask, dissolve sarcosine (1.5 equivalents) in a mixture of THF and water. Cool this solution to 0°C.

-

Slowly add the prepared mixed anhydride solution to the sarcosine solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Typical Yield | >90% | [1] |

| Starting Material Purity | >98% | Standard laboratory grade |

| Reaction Time | Overnight | General peptide coupling |

| Reaction Temperature | -15°C to Room Temp. | Mixed Anhydride Method |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A combination of column chromatography and recrystallization is typically employed to achieve high purity.

Experimental Protocol: Purification

1. Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Procedure:

-

Prepare a silica gel column in the chosen solvent system.

-

Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 2% MeOH in DCM).

-

Load the sample onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

2. Recrystallization:

-

Solvent System: A mixture of methanol and diethyl ether.

-

Procedure:

-

Dissolve the product from column chromatography in a minimal amount of hot methanol.

-

Slowly add diethyl ether until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Quantitative Data for Purification

| Parameter | Value/Method |

| Purity (Post-Purification) | >98% (by HPLC) |

| Chromatography Eluent | Dichloromethane/Methanol Gradient |

| Recrystallization Solvent | Methanol/Diethyl Ether |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Due to the presence of the N-methyl group, this compound exists as a mixture of cis and trans isomers around the amide bond, which can lead to the observation of duplicate signals for some protons and carbons in the NMR spectra.[2]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

Signaling Pathways of this compound

This compound, like other bile acids, acts as a signaling molecule by activating specific receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5).

Farnesoid X Receptor (FXR) Signaling

This compound is an agonist for the nuclear receptor FXR. Activation of FXR in hepatocytes and enterocytes plays a crucial role in the feedback regulation of bile acid synthesis and transport.

Caption: this compound activates FXR, leading to the suppression of CYP7A1.

Upon entering the hepatocyte, this compound binds to and activates FXR. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a key transcriptional activator of the CYP7A1 gene. The downregulation of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway, leads to reduced bile acid production.

TGR5 Signaling Pathway

This compound can also activate TGR5, a G-protein coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells and macrophages.

Caption: TGR5 activation by this compound stimulates GLP-1 release.

Activation of TGR5 by this compound leads to the activation of the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which promotes the exocytosis of glucagon-like peptide-1 (GLP-1) containing vesicles. The release of GLP-1 has numerous metabolic benefits, including improved glucose tolerance.

Experimental Workflow Summary

The overall process from synthesis to purified product and subsequent biological analysis follows a logical workflow.

Caption: Workflow for this compound synthesis, purification, and analysis.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The provided protocols and diagrams offer a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the study and application of this important bile acid analogue. The elucidation of its signaling pathways underscores its potential as a modulator of key metabolic processes.

References

- 1. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Cholylsarcosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholylsarcosine is a synthetic, conjugated bile acid analog that has garnered significant interest in the scientific and pharmaceutical communities. It is formed by the conjugation of cholic acid with sarcosine (N-methylglycine).[1] This modification confers unique physicochemical and biological properties, most notably its resistance to deconjugation and dehydroxylation by intestinal bacteria.[2][3] These characteristics make this compound a promising candidate for bile acid replacement therapy in conditions characterized by bile acid deficiency and fat malabsorption, such as short bowel syndrome.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound's structure, consisting of a rigid steroidal backbone and a flexible side chain, dictates its amphiphilic nature and biological function.

Chemical Structure and Identity

| Property | Value | Reference |

| IUPAC Name | sodium N-methyl-N-((R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycinate | [6] |

| Synonyms | This compound sodium, Sodium N-methylglycocholate, Sodium N-methylglycylcholate | [6][7] |

| CAS Number | 165048-60-2 | [6] |

| Molecular Formula | C27H44NNaO6 | [6] |

| Molecular Weight | 501.64 g/mol | [6] |

In dilute aqueous solutions, this compound exists as an almost equimolar mixture of two geometric isomers, cis and trans, around the amide bond. This is in contrast to the naturally occurring cholylglycine, which is present entirely in the trans form.[1][8]

Physicochemical Data

The physicochemical properties of this compound are crucial for its function as a bile acid analog, influencing its solubility, micelle formation, and interaction with biological systems.

| Property | Value | Conditions | Reference |

| pKa' | 3.7 | Nonaqueous titrimetry | [1][8] |

| Critical Micelle Concentration (CMC) | 11 mmol/L | Aqueous solution | [1][8] |

| Solubility | Poorly soluble below pH 3.7; Highly soluble above pH 4 | Aqueous solution | [1][8] |

Experimental Protocols

This section details the methodologies used to determine the key physicochemical properties of this compound.

Determination of pKa' by Nonaqueous Titrimetry

The apparent acid dissociation constant (pKa') of this compound was determined using nonaqueous titrimetry.[1][8]

Principle: This method is suitable for the titration of weak acids that are not soluble in water. The bile acid is dissolved in a nonaqueous solvent, and the titration is carried out with a strong base, also in a nonaqueous solvent. The endpoint is determined potentiometrically.

Methodology:

-

Sample Preparation: A known quantity of this compound is dissolved in a suitable nonaqueous solvent (e.g., a mixture of chloroform and methanol).

-

Titration: The solution is titrated with a standardized solution of a strong base in a nonaqueous solvent (e.g., tetrabutylammonium hydroxide in isopropanol).

-

Endpoint Detection: The potential difference is measured using a pH meter with a glass electrode and a reference electrode suitable for nonaqueous systems as the titrant is added.

-

pKa' Calculation: The pKa' is calculated from the pH at the half-equivalence point of the titration curve.

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental property of surfactants and indicates the concentration at which micelle formation begins.[9]

Principle: The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of its concentration. Common methods include surface tension measurements, light scattering, and the use of fluorescent probes.[10] For this compound, the CMC was reported to be 11 mmol/L.[1][8]

Methodology (Surface Tension Method):

-

Solution Preparation: A series of aqueous solutions of this compound with increasing concentrations are prepared.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring method or the Wilhelmy plate method).

-

Data Analysis: The surface tension is plotted against the logarithm of the this compound concentration. The plot will show a sharp break, and the concentration at this break point is taken as the CMC.

Synthesis of this compound

The synthesis of this compound is a multi-step process.[11]

Principle: The synthesis involves the activation of the carboxyl group of cholic acid, followed by its condensation with sarcosine to form an amide bond.

Methodology:

-

Protection of Hydroxyl Groups (Optional but recommended for higher purity): The hydroxyl groups of cholic acid are protected using a suitable protecting group to prevent side reactions.

-

Activation of the Carboxyl Group: The carboxylic acid group of the protected or unprotected cholic acid is activated to form a more reactive intermediate, for example, using a coupling agent like diethyl cyanophosphonate.[11]

-

Coupling Reaction: The activated cholic acid is reacted with sarcosine (N-methylglycine) in the presence of a base to facilitate the nucleophilic attack of the amino group of sarcosine on the activated carboxyl group, forming the amide linkage.

-

Deprotection (if applicable): If protecting groups were used, they are removed in this step.

-

Purification: The final product, this compound, is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve the desired purity.[11][12]

Biological Interactions and Signaling

This compound's resistance to bacterial degradation allows it to persist in the enterohepatic circulation, where it can influence bile acid signaling pathways.[2]

Enterohepatic Circulation and Transport

This compound is efficiently absorbed in the ileum and transported to the liver, where it is secreted into the bile.[2][13] It undergoes this enterohepatic cycling without significant deconjugation or dehydroxylation.[2][14]

Regulation of Cholesterol and Bile Acid Synthesis

Similar to natural conjugated bile acids, this compound can regulate the synthesis of cholesterol and bile acids in the liver.[3] It has been shown to suppress the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, primarily at the level of gene transcription.[3] It also suppresses the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.[3]

Conclusion

This compound possesses a unique set of physicochemical properties that make it a stable and effective bile acid analog. Its resistance to bacterial degradation, coupled with its ability to mimic the physiological functions of natural bile acids in fat digestion and signaling, underscores its potential as a therapeutic agent for various malabsorptive disorders. The detailed methodologies and conceptual diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this promising molecule. Further research into its long-term effects and clinical applications is warranted.

References

- 1. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transport, metabolism, and effect of chronic feeding of this compound, a conjugated bile acid resistant to deconjugation and dehydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile acid replacement therapy with this compound for short-bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of replacement therapy with this compound on fat malabsorption associated with severe bile acid malabsorption. Studies in dogs with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound sodium_TargetMol [targetmol.com]

- 8. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy this compound (EVT-1582082) | 93790-70-6 [evitachem.com]

- 12. [N-Methyl-11C]this compound, a Novel Bile Acid Tracer for PET/CT of Hepatic Excretory Function: Radiosynthesis and Proof-of-Concept Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine. [jci.org]

- 14. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholylsarcosine's Mechanism of Action in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholylsarcosine, a synthetic N-acyl conjugate of cholic acid and sarcosine, is a metabolically stable bile acid analogue with significant implications for lipid metabolism. Its resistance to bacterial deconjugation and dehydroxylation allows for sustained action within the enterohepatic circulation. This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in cholesterol homeostasis, bile acid synthesis, and triglyceride metabolism. Through a detailed examination of its interaction with key regulatory proteins, particularly the farnesoid X receptor (FXR) and the apical sodium-dependent bile acid transporter (ASBT), this document elucidates the molecular pathways modulated by this compound. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Bile acids are increasingly recognized not only as digestive aids but also as critical signaling molecules that regulate a wide array of metabolic processes, including lipid and glucose homeostasis.[1] this compound, as a synthetic analogue, offers a unique pharmacological profile due to its stability and predictable behavior in vivo.[2] Understanding its precise mechanism of action is paramount for its potential therapeutic application in metabolic disorders. This guide will delve into the molecular intricacies of how this compound influences lipid metabolism, providing a foundational resource for the scientific community.

Core Mechanism of Action: Modulation of FXR and ASBT Signaling

The primary mechanism through which this compound exerts its effects on lipid metabolism is through the modulation of the farnesoid X receptor (FXR), a nuclear hormone receptor that acts as a master regulator of bile acid, cholesterol, and triglyceride metabolism.[1][3] While direct binding studies of this compound to FXR are not extensively documented, its functional effects strongly suggest it acts as an FXR agonist, similar to its natural counterpart, cholic acid.

Furthermore, this compound's interaction with the apical sodium-dependent bile acid transporter (ASBT), responsible for the reabsorption of bile acids in the terminal ileum, is crucial to its overall physiological effect.[4][5] this compound is a substrate for ASBT, ensuring its efficient enterohepatic circulation and sustained presence in relevant tissues.[4]

Regulation of Bile Acid Synthesis via FXR-Mediated Repression of CYP7A1

A key event in cholesterol homeostasis is the conversion of cholesterol to bile acids, a pathway primarily regulated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1). This compound has been shown to suppress the activity of CYP7A1.[6] This suppression occurs at the transcriptional level, a hallmark of FXR activation.[6]

Upon entering the nucleus of hepatocytes, this compound, acting as an FXR agonist, induces a conformational change in the receptor. This leads to the recruitment of co-regulators and the subsequent transcriptional regulation of target genes. One of the key downstream effects is the induction of the small heterodimer partner (SHP), which in turn represses the transcriptional activity of liver receptor homolog-1 (LRH-1), a critical factor for CYP7A1 gene expression.[3]

Regulation of Cholesterol Synthesis via HMG-CoA Reductase Suppression

In addition to its role in bile acid synthesis, this compound also impacts cholesterol biosynthesis. Studies have demonstrated that this compound suppresses the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.[6] This effect is likely a consequence of the overall increase in intracellular bile acid signaling, which leads to a feedback inhibition of cholesterol production.

Impact on Lipid Metabolism

The modulation of FXR signaling by this compound has profound effects on systemic lipid metabolism, extending beyond cholesterol and bile acid homeostasis to influence triglyceride levels.

Regulation of Triglyceride Metabolism through SREBP-1c

FXR activation has been shown to play a crucial role in regulating triglyceride metabolism by suppressing the expression of sterol regulatory element-binding protein-1c (SREBP-1c).[3][7] SREBP-1c is a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis. By activating FXR, this compound is predicted to lead to the induction of SHP, which in turn inhibits the activity of liver X receptor (LXR). LXR is a potent activator of SREBP-1c transcription. Therefore, the FXR-SHP-LXR-SREBP-1c axis represents a key pathway through which this compound can lower hepatic triglyceride production.

References

- 1. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transport, metabolism, and effect of chronic feeding of this compound, a conjugated bile acid resistant to deconjugation and dehydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intestinal transport and metabolism of bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

In Vitro Cellular Uptake of Cholylsarcosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholylsarcosine, a synthetic N-acyl conjugate of cholic acid and sarcosine (N-methylglycine), is a bile acid analogue with potential therapeutic applications. Its resistance to deconjugation and dehydroxylation by intestinal bacteria makes it a candidate for bile acid replacement therapy in conditions of bile acid deficiency. Understanding the cellular uptake mechanisms of this compound is crucial for evaluating its efficacy and potential drug-drug interactions. This technical guide provides an in-depth overview of in vitro studies on this compound cellular uptake, focusing on key transporters, experimental protocols, and regulatory pathways. While specific kinetic data for this compound are limited in publicly available literature, this guide offers a framework for conducting such studies based on the known transport mechanisms of related bile acids.

Key Transporters in this compound Uptake

The cellular uptake of bile acids is primarily mediated by a family of solute carrier (SLC) transporters. Based on its structure as a conjugated bile acid, the following transporters are the most likely candidates for mediating this compound uptake:

-

Apical Sodium-Dependent Bile Acid Transporter (ASBT) : Also known as SLC10A2, ASBT is predominantly expressed on the apical membrane of enterocytes in the terminal ileum and is the primary transporter responsible for the active reabsorption of conjugated bile acids from the intestine.[1][2][3] Given that this compound is a conjugated bile acid, ASBT is considered the principal transporter for its intestinal absorption.

-

Organic Anion Transporting Polypeptides (OATPs) : OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) are expressed on the basolateral membrane of hepatocytes and are responsible for the uptake of a wide range of endogenous compounds, including bile acids and various drugs, from the portal blood into the liver.[4][5] It is plausible that this compound is a substrate for these transporters, mediating its hepatic uptake.

Quantitative Data on this compound Transport

Direct in vitro kinetic parameters (Km and Vmax) for this compound uptake are not extensively reported in the scientific literature. However, some quantitative data regarding its transport can be inferred from in vivo studies.

| Parameter | Value | Species | Method | Reference |

| Tmax for active ileal transport | 0.2 µmol/min/kg | Humans | Duodenal infusion | [6] |

This value represents the maximal transport rate for conjugated bile acids, including this compound, in the human ileum and serves as an important in vivo correlate for in vitro studies.

For researchers designing in vitro uptake experiments, the following table outlines the key kinetic parameters to be determined.

| Parameter | Description | Experimental Determination |

| Km (Michaelis-Menten constant) | Substrate concentration at which the transport rate is half of Vmax. It reflects the affinity of the transporter for the substrate. | Measure uptake at varying concentrations of this compound and fit the data to the Michaelis-Menten equation. |

| Vmax (Maximum transport velocity) | The maximum rate of transport when the transporter is saturated with the substrate. | Determined from the Michaelis-Menten plot. |

| Ki (Inhibition constant) | The concentration of an inhibitor that results in 50% inhibition of substrate transport. | Conduct competitive inhibition assays with known substrates or inhibitors of ASBT and OATPs. |

Experimental Protocols

The following are detailed protocols for conducting in vitro this compound uptake assays using Caco-2 cells (for intestinal transport) and OATP-expressing cell lines (for hepatic transport). These protocols are adapted from established methods for studying bile acid and other substrate transport.[7][8][9][10]

This compound Uptake Assay in Caco-2 Cells (ASBT-mediated transport)

This protocol is designed to measure the apical uptake of this compound in a Caco-2 cell monolayer, a widely used in vitro model for the intestinal barrier.

Materials:

-

Caco-2 cells

-

Transwell® permeable supports (e.g., 12-well or 24-well plates)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Hank's Balanced Salt Solution (HBSS) or other suitable transport buffer

-

This compound (unlabeled and radiolabeled, e.g., [14C]-cholylsarcosine, or for LC-MS/MS analysis)

-

Scintillation cocktail and counter (for radiolabeled compounds) or LC-MS/MS instrumentation

-

Cell lysis buffer (e.g., 0.1% SDS in PBS)

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells onto Transwell® inserts at a suitable density.

-

Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Uptake Experiment:

-

Wash the Caco-2 monolayers twice with pre-warmed HBSS.

-

Pre-incubate the cells in HBSS for 15-30 minutes at 37°C.

-

Prepare uptake solutions containing varying concentrations of this compound (including the labeled compound) in HBSS. For kinetic studies, a range of concentrations bracketing the expected Km should be used.

-

Remove the pre-incubation buffer from the apical side of the Transwell® inserts and add the this compound uptake solution. Add fresh HBSS to the basolateral side.

-

Incubate for a predetermined time (e.g., 5, 10, 15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

To stop the uptake, rapidly aspirate the uptake solution and wash the monolayers three times with ice-cold HBSS.

-

-

Quantification:

-

Lyse the cells by adding cell lysis buffer to the apical compartment and incubating for 30 minutes at room temperature with gentle shaking.

-

For radiolabeled this compound: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

For unlabeled this compound: Analyze the concentration of this compound in the cell lysate using a validated LC-MS/MS method.

-

Determine the protein concentration of an aliquot of the cell lysate using a protein assay kit.

-

-

Data Analysis:

-

Calculate the uptake rate and normalize it to the protein concentration (e.g., in pmol/mg protein/min).

-

For kinetic analysis, plot the uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

This compound Uptake Assay in OATP-Expressing Cells

This protocol is for assessing the role of hepatic uptake transporters OATP1B1 and OATP1B3 in this compound transport using stably transfected cell lines (e.g., HEK293 or CHO cells).

Materials:

-

HEK293 or CHO cells stably transfected with human OATP1B1 or OATP1B3, and a corresponding vector control cell line.

-

Cell culture medium appropriate for the cell line.

-

Uptake buffer (e.g., HBSS).

-

This compound (labeled or unlabeled).

-

Known substrates/inhibitors of OATP1B1 and OATP1B3 (e.g., estrone-3-sulfate, rifampicin) for validation and inhibition studies.

-

Instrumentation for quantification (scintillation counter or LC-MS/MS).

Procedure:

-

Cell Culture:

-

Culture the OATP-expressing and vector control cells in appropriate multi-well plates until they reach confluence.

-

-

Uptake Experiment:

-

Wash the cell monolayers twice with pre-warmed uptake buffer.

-

Pre-incubate the cells in uptake buffer for 10-15 minutes at 37°C.

-

Prepare uptake solutions containing various concentrations of this compound in the uptake buffer.

-

Initiate the uptake by adding the this compound solution to the cells.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C, ensuring the uptake is in the linear range.

-

Terminate the uptake by aspirating the solution and washing the cells rapidly with ice-cold uptake buffer.

-

-

Quantification and Data Analysis:

-

Lyse the cells and quantify the intracellular this compound concentration as described in the Caco-2 protocol.

-

Subtract the uptake in the vector control cells from the uptake in the OATP-expressing cells to determine the transporter-specific uptake.

-

Perform kinetic analysis by fitting the specific uptake data to the Michaelis-Menten equation to calculate Km and Vmax for each transporter.

-

For inhibition studies, co-incubate this compound with known inhibitors and calculate the Ki value.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro this compound uptake experiment.

Signaling Pathways Regulating this compound Transporters

The expression and activity of ASBT and OATPs are regulated by various nuclear receptors and signaling pathways. Understanding these pathways is crucial for interpreting uptake data and predicting potential drug interactions.

ASBT Regulation:

The farnesoid X receptor (FXR) and the pregnane X receptor (PXR) are key nuclear receptors that regulate bile acid homeostasis and can influence ASBT expression.[11][12] Additionally, cellular cholesterol levels have been shown to impact ASBT gene expression.[11]

OATP Regulation:

The regulation of OATP1B1 and OATP1B3 is complex and involves multiple transcription factors and signaling pathways. Post-translational modifications also play a role in modulating their transport activity.[12][13]

Conclusion

This technical guide provides a comprehensive framework for investigating the in vitro cellular uptake of this compound. While specific kinetic data for this compound remain to be fully elucidated, the provided protocols and information on key transporters and regulatory pathways offer a solid foundation for researchers in drug development and related fields. Future studies focusing on determining the precise kinetic parameters of this compound transport and its interaction with various transporters will be invaluable for a complete understanding of its pharmacology.

References

- 1. Bile acid transporters in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of substrate specificity for the bile salt transporter ASBT (SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. youtube.com [youtube.com]

- 11. Gut Microbiota in the Regulation of Intestinal Drug Transporters: Molecular Mechanisms and Pharmacokinetic Implications [mdpi.com]

- 12. Trafficking and other regulatory mechanisms for organic anion transporting polypeptides and organic anion transporters that modulate cellular drug and xenobiotic influx and that are dysregulated in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions [mdpi.com]

Animal Models for Studying Cholylsarcosine Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core animal models and experimental protocols utilized in the study of cholylsarcosine, a synthetic, non-metabolized bile acid analogue. This document is intended to serve as a detailed resource for researchers and professionals in the fields of gastroenterology, hepatology, and pharmacology who are investigating the therapeutic potential of this compound. The guide summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a synthetic conjugate of cholic acid and sarcosine. A key characteristic of this compound is its resistance to deconjugation and dehydroxylation by intestinal bacteria, a common fate of natural conjugated bile acids. This property allows it to persist in the enterohepatic circulation, making it a promising candidate for therapeutic applications in conditions of bile acid deficiency and fat malabsorption. Animal models have been instrumental in elucidating the metabolic fate, efficacy, and mechanisms of action of this compound.

Animal Models in this compound Research

The primary animal models used to investigate the effects of this compound include rodents (rats, rabbits, and hamsters) and canines. These models have been employed to study its metabolism, impact on biliary secretion, role in fat absorption, and its effects on cholesterol and bile acid synthesis.

Rodent Models

Rodent models, particularly rats, are frequently used for their well-characterized physiology and the availability of established surgical procedures.

-

Biliary Fistula Rat Model: This model is crucial for studying the direct effects of this compound on bile secretion and composition, independent of the enterohepatic circulation.

-

Intact Rodent Models: Used for chronic feeding studies to assess the long-term effects of this compound on bile acid pool composition and potential toxicity.[1]

Canine Models

Canine models, with their larger size and closer physiological resemblance to humans in some aspects of digestion, are valuable for preclinical efficacy studies.

-

Ileal Resection Dog Model: This model simulates severe bile acid malabsorption and steatorrhea, providing a robust system to test the efficacy of this compound in improving fat absorption.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from animal studies on this compound.

Table 1: Effects of this compound on Hepatic Enzyme Activity in Biliary Fistula Rats

| Enzyme | Treatment | Infusion Rate | Duration | Suppression of Activity (%) | Reference |

| Cholesterol 7α-hydroxylase (C7αH) | This compound (C-sar) | 36 µmol/100 g·h | 48 hours | 65% | [2] |

| Cholesterol 7α-hydroxylase (C7αH) | Cholyltaurine (C-tau) | 36 µmol/100 g·h | 48 hours | 78% | [2] |

| Cholesterol 7α-hydroxylase (C7αH) | Cholylglycine (C-gly) | 36 µmol/100 g·h | 48 hours | 92% | [2] |

| 3-hydroxy-3-methylglutaryl-coenzyme A reductase | This compound, Cholyltaurine, or Cholylglycine | 36 µmol/100 g·h | 48 hours | Suppressed | [2] |

Table 2: Effect of this compound on Fat Absorption in Dogs with Ileal Resection

| Parameter | Condition | Treatment | Effect | Reference |

| Fat Absorption | Severe bile acid malabsorption | Oral this compound | 5- to 30-fold increase | [2][3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Biliary Fistula Rat Model

Objective: To study the direct hepatic effects of this compound on bile secretion and composition.

Surgical Protocol:

-

Anesthesia: Anesthetize male Sprague-Dawley rats (250-300g) with an intraperitoneal injection of a ketamine (50 mg/kg), xylazine (5 mg/kg), and acepromazine (1 mg/kg) cocktail.[4] Alternatively, use isoflurane anesthesia (3-5% for induction, 2-2.5% for maintenance) delivered via a vaporizer.[4][5][6]

-

Surgical Preparation: Perform a midline laparotomy to expose the common bile duct.

-

Cannulation: Ligate the common bile duct near the duodenum and insert a cannula (e.g., PE-50 tubing) proximally towards the liver. Exteriorize the cannula through a subcutaneous tunnel to the back of the neck.

-

Duodenal Cannulation: Insert a second cannula into the duodenum for infusion of this compound or control solutions.

-

Recovery: House rats in individual metabolic cages to allow for free movement and to prevent tampering with the cannulas. Provide postoperative analgesia as required.

Experimental Procedure:

-

Allow a 24-48 hour recovery period post-surgery.

-

Continuously infuse this compound, cholyltaurine, or cholylglycine (36 µmol/100 g·h) through the duodenal cannula for 48 hours.[2]

-

Collect bile continuously in pre-weighed tubes at specified intervals.

-

At the end of the experiment, collect liver tissue for enzyme activity assays.

Ileal Resection Dog Model

Objective: To evaluate the efficacy of this compound in treating fat malabsorption due to severe bile acid malabsorption.

Surgical Protocol:

-

Anesthesia: Pre-medicate with an appropriate sedative and analgesic. Induce anesthesia with an intravenous agent like propofol and maintain with isoflurane gas anesthesia.[7] Monitor vital signs throughout the procedure. For gastrointestinal procedures, fasting for at least 8 hours is recommended, while water should not be withheld.[8]

-

Surgical Procedure: Perform a midline laparotomy. Resect the distal 50% of the small bowel, including the ileum and ileocecal valve.[9] Create an end-to-end anastomosis to restore intestinal continuity.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor for complications. The animals will exhibit severe diarrhea and steatorrhea post-surgery.[2][3]

Experimental Procedure:

-

Administer this compound as a water-soluble sodium salt mixed with the dog's food.[2][3]

-

Explore various doses of this compound and different food intake levels.[2][3]

-

Assess fat absorption by gravimetric measurement of fecal fat. Use a nonabsorbable marker like polyethylene glycol 4000 to correct for incomplete fecal collections.[2][3]

-

Collect duodenal content via a surgically placed Thomas cannula during digestion to measure bile acid concentrations.[2][3]

Analytical Methods for this compound Quantification

Objective: To accurately measure the concentration of this compound in biological samples (bile, plasma, tissue).

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Bile/Plasma/Serum: Precipitate proteins with a solvent like acetonitrile. Centrifuge and collect the supernatant.

-

Liver Tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation.

-

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer with electrospray ionization (ESI) in negative ion mode. Monitor for specific precursor-to-product ion transitions for this compound and an internal standard.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the putative signaling pathways of this compound.

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of replacement therapy with this compound on fat malabsorption associated with severe bile acid malabsorption. Studies in dogs with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mcgill.ca [mcgill.ca]

- 5. Anesthesia in Rats | Animals in Science [queensu.ca]

- 6. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pet Anesthesia & Surgery Protocol | Animal Care Clinic [animalcareclinicbranson.com]

- 8. az.research.umich.edu [az.research.umich.edu]

- 9. The effects of ileal resection with cholecystectomy on bile salt metabolism in the prairie dog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Cholylsarcosine: An In-Vivo Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo metabolic fate of cholylsarcosine, a synthetic bile acid analogue. By virtue of its resistance to enzymatic degradation, this compound presents a unique pharmacokinetic profile, making it a subject of significant interest in the development of therapies for bile acid deficiency states. This document synthesizes key findings on its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Executive Summary

This compound, the N-acyl conjugate of cholic acid and sarcosine, is a bile acid analogue designed to resist the metabolic processes that degrade endogenous bile acids. In-vivo studies across multiple species, including humans, have consistently demonstrated its remarkable stability. Unlike naturally occurring conjugated bile acids, this compound is not significantly biotransformed by hepatic or bacterial enzymes.[1] It undergoes enterohepatic circulation, similar to its natural counterparts, but exhibits a rapid turnover and is quickly eliminated from the body.[1][2] This resistance to deconjugation and dehydroxylation makes it a valuable tool for investigating bile acid physiology and a potential therapeutic agent for conditions characterized by fat malabsorption.[3][4][5]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key quantitative data on the metabolic fate of this compound from in-vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Species | Study Reference |

| Half-life (t1/2) in enterohepatic circulation | 0.5 days | Human | [1] |

| Biotransformation | Not biotransformed by hepatic or bacterial enzymes | Human | [1] |

| Biliary Recovery (after duodenal infusion) | 0.2 µmol/min/kg | Human | [1] |

| Tmax for active ileal transport | ~0.2 µmol/min/kg | Human | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value | Species | Study Reference |

| Accumulation in circulating bile acids (chronic feeding) | 24% - 29% | Rabbit, Hamster, Rat | [2] |

| Daily fractional turnover rate | 75% - 150% | Rabbit, Hamster, Rat | [2] |

| Biotransformation | Little to no deconjugation or dehydroxylation | Rabbit, Hamster, Rat | [2] |

In-Vivo Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the metabolic fate of this compound.

Human Metabolism and Biliary Secretion Study

-

Objective: To determine the turnover rate, biotransformation, and effect on biliary secretion of this compound in humans.[1]

-

Methodology:

-

Radiolabeling: The circulating bile acid pool was labeled with [14C]this compound.[1]

-

Administration: The labeled compound was administered to human subjects.[1]

-

Sample Collection: Bile was sampled daily to measure the disappearance of the radiolabel.[1]

-

Biliary Secretion Analysis: In a separate experiment, this compound was infused into the duodenum for 8 hours to assess its effect on bile flow and biliary lipid secretion.[1]

-

Analysis: The collected bile samples were analyzed to determine the turnover rate and to identify any potential biotransformation products.[1]

-

Rodent Chronic Feeding and Metabolism Study

-

Objective: To determine the transport, metabolism, and effects of chronic this compound ingestion in rodents.[2]

-

Methodology:

-

Administration: this compound was administered in the diet to rabbits, hamsters, and rats at a dose of 140 µmol/kg/day.[2]

-

Sample Collection: Bile and blood samples were collected to analyze the composition of circulating bile acids.[2]

-

Analysis: The proportion of this compound in the total circulating bile acid pool was determined to assess its accumulation. The fractional turnover rate was also calculated.[2]

-

PET/CT Imaging of Hepatic Excretory Function in Pigs

-

Objective: To investigate the blood-to-liver uptake and liver-to-bile excretion of this compound using a radiolabeled tracer and PET/CT imaging.[6]

-

Methodology:

-

Radiosynthesis: [N-methyl-11C]this compound was synthesized for use as a PET tracer.[6]

-

Animal Model: Anesthetized pigs were used for the in-vivo studies.[6]

-

Administration: The 11C-cholylsarcosine tracer was administered intravenously.[6]

-

Imaging: Dynamic PET/CT scans of the liver were performed to visualize the uptake and excretion of the tracer.[6]

-

Sample Collection: Blood and bile samples were collected to analyze for the presence of 11C-metabolites.[6]

-

Analysis: The distribution of radioactivity in the liver, bile ducts, and gallbladder was quantified from the PET images. Blood and bile samples were analyzed by HPLC to confirm that the tracer was not metabolized.[6]

-

Visualizing the Metabolic Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the in-vivo fate of this compound and the workflows of the pivotal experiments.

References

- 1. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transport, metabolism, and effect of chronic feeding of this compound, a conjugated bile acid resistant to deconjugation and dehydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of replacement therapy with this compound on fat malabsorption associated with severe bile acid malabsorption. Studies in dogs with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bile acid replacement therapy with this compound for short-bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [N-Methyl-11C]this compound, a Novel Bile Acid Tracer for PET/CT of Hepatic Excretory Function: Radiosynthesis and Proof-of-Concept Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

Cholylsarcosine: A Technical Guide to its Application as a Research Tool in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholylsarcosine, a synthetic N-acyl conjugate of cholic acid and the N-methylated amino acid sarcosine, has emerged as a valuable research tool for investigating bile acid metabolism and transport. Its inherent resistance to enzymatic deconjugation and dehydroxylation by the gut microbiota provides a stable molecular probe to study the intricate processes of the enterohepatic circulation. This technical guide provides an in-depth overview of the discovery, development, and application of this compound as a research tool. It includes a summary of its physicochemical properties, detailed experimental protocols for its use in in vitro assays, and an exploration of the key signaling pathways it can be used to investigate, particularly the apical sodium-dependent bile acid transporter (ASBT) and the farnesoid X receptor (FXR) signaling cascade.

Introduction

Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. The enterohepatic circulation, a complex process involving active transport in the liver and intestine, tightly regulates the bile acid pool. The apical sodium-dependent bile acid transporter (ASBT), also known as SLC10A2, plays a pivotal role in the reabsorption of bile acids in the terminal ileum. Dysregulation of ASBT function is implicated in various conditions, including cholestatic liver diseases and metabolic disorders.

This compound was initially developed as a potential therapeutic agent for fat malabsorption due to its stability in the intestinal milieu.[1][2][3][4][5][6] However, its unique properties also make it an ideal tool for researchers to probe the mechanisms of bile acid transport and regulation. By acting as a competitive inhibitor of ASBT, this compound allows for the controlled modulation of bile acid uptake, enabling detailed studies of the downstream consequences on cellular signaling and gene expression.

Physicochemical Properties of this compound

This compound is a synthetic conjugated bile acid that is resistant to deconjugation and dehydroxylation.[7][8][9] This stability is a key feature that distinguishes it from endogenous conjugated bile acids like cholylglycine and cholyltaurine, which are susceptible to bacterial modification in the gut.

| Property | Value | Reference |

| Chemical Formula | C27H45NO5 | N/A |

| Molar Mass | 479.65 g/mol | N/A |

| pKa' | 3.7 | [2][5] |

| Critical Micellization Concentration (CMC) | 11 mmol/liter | [2][5] |

| Solubility | Poorly soluble below pH 3.7, highly soluble above pH 4 | [2][5] |

| Geometric Isomers | Exists as an almost equimolar mixture of cis and trans isomers in dilute aqueous solution | [5] |

Role as a Research Tool: Investigating the ASBT-FXR Signaling Pathway

This compound's primary utility as a research tool lies in its ability to competitively inhibit the apical sodium-dependent bile acid transporter (ASBT).[8][10] ASBT is the main transporter responsible for the reabsorption of conjugated bile acids from the terminal ileum back into the portal circulation. By inhibiting this transporter, this compound can be used to study the physiological and pathophysiological consequences of reduced bile acid reuptake.

A key signaling pathway that is intricately linked to bile acid homeostasis is the farnesoid X receptor (FXR) pathway. FXR is a nuclear receptor that is activated by bile acids. In the ileum, activation of FXR by reabsorbed bile acids initiates a signaling cascade that regulates bile acid synthesis in the liver.

By inhibiting ASBT, this compound reduces the intracellular concentration of bile acids in the enterocytes, leading to decreased FXR activation. This, in turn, affects the expression of FXR target genes, such as the small heterodimer partner (SHP) and fibroblast growth factor 15 (FGF15 in rodents, FGF19 in humans). The reduction in FGF15/19 signaling to the liver leads to an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This makes this compound a valuable tool to study the intricate feedback mechanisms governing bile acid and cholesterol homeostasis.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of non-radiolabeled this compound can be adapted from the radiosynthesis methods. The following is a general outline:

Materials:

-

Cholic acid

-

Sarcosine methyl ester hydrochloride

-

Diethyl cyanophosphonate (DEPC)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Lithium hydroxide (LiOH)

-

Methanol

-

Water

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Activation of Cholic Acid: Dissolve cholic acid in anhydrous DMF. Add DEPC and TEA and stir at room temperature. This step activates the carboxylic acid group of cholic acid for amide bond formation.

-

Coupling Reaction: Add sarcosine methyl ester hydrochloride to the reaction mixture. Continue stirring at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting this compound methyl ester by silica gel column chromatography.

-

Saponification: Dissolve the purified methyl ester in a mixture of methanol and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

-

Final Purification: Acidify the reaction mixture with dilute HCl to precipitate the this compound. Filter the precipitate, wash with cold water, and dry under vacuum to yield pure this compound.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

In Vitro Taurocholate Uptake Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on ASBT-mediated taurocholate uptake in a cell-based assay.

Cell Line:

-

Human Embryonic Kidney (HEK293) cells stably transfected with human ASBT (SLC10A2). A parental HEK293 cell line not expressing ASBT should be used as a negative control.

Materials:

-

HEK293-hASBT and parental HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Poly-D-lysine coated 24-well plates

-

Hanks' Balanced Salt Solution (HBSS) with and without Na+ (substitute with choline chloride)

-

[³H]-Taurocholic acid

-

This compound

-

Unlabeled taurocholic acid (for determining non-specific binding)

-

Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed HEK293-hASBT and parental HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Cell Culture: Culture the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed Na+-free HBSS.

-

Pre-incubation: Pre-incubate the cells for 10-15 minutes at 37°C with Na+-containing HBSS or Na+-free HBSS. For the inhibition experiment, the Na+-containing HBSS will also contain varying concentrations of this compound.

-

Initiation of Uptake: Start the uptake by adding Na+-containing HBSS containing a fixed concentration of [³H]-taurocholic acid (e.g., 1 µM) and the desired concentrations of this compound (or unlabeled taurocholic acid for competition control).

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10 minutes, within the linear range of uptake).

-

Termination of Uptake: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Na+-free HBSS.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the counts from the parental HEK293 cells (non-specific uptake) from the counts of the HEK293-hASBT cells to determine ASBT-specific uptake.

-

Plot the percentage of inhibition of [³H]-taurocholate uptake against the concentration of this compound.

-

Calculate the IC₅₀ value of this compound by fitting the data to a sigmoidal dose-response curve.

-

Quantitative Data

Conclusion

This compound serves as a unique and valuable tool for researchers in the field of bile acid physiology and drug development. Its resistance to metabolic degradation allows for precise and reproducible studies of the apical sodium-dependent bile acid transporter and its downstream signaling pathways, most notably the FXR cascade. The experimental protocols and conceptual framework provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex mechanisms of enterohepatic circulation and in the discovery of novel therapeutics for a range of metabolic and cholestatic diseases.

References

- 1. [N-Methyl-11C]this compound, a Novel Bile Acid Tracer for PET/CT of Hepatic Excretory Function: Radiosynthesis and Proof-of-Concept Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined inhibition of bile salt synthesis and intestinal uptake reduces cholestatic liver damage and colonic bile salts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of apical sodium-dependent bile acid transporter changes bile composition and blocks progression of sclerosing cholangitis in multidrug resistance 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of ASBT changes bile composition and blocks progression of sclerosing cholangitis in mdr2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taurocholate is more potent than cholate in suppression of bile salt synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bile acid inhibition of taurocholate uptake by rat hepatocytes: role of OH groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cholylsarcosine: A Comprehensive Technical Guide to its Biological Functions Beyond Digestion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholylsarcosine, a synthetic N-acyl conjugate of cholic acid and sarcosine (N-methylglycine), is a unique bile acid analogue engineered for resistance to bacterial deconjugation and dehydroxylation. While its primary therapeutic application has been explored in the context of fat malabsorption, a growing body of evidence reveals its significant and diverse biological functions that extend beyond simple digestion. This technical guide provides an in-depth exploration of the non-digestive roles of this compound, focusing on its molecular interactions with key cellular signaling pathways, its impact on hepatic metabolism, and its emerging potential as a diagnostic and therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Unique Properties of this compound

Unlike endogenous conjugated bile acids such as cholylglycine and cholyltaurine, this compound is resistant to the enzymatic activity of the gut microbiota.[1][2] This resistance to deconjugation and subsequent dehydroxylation prevents its conversion into secondary bile acids like deoxycholic acid.[3] This inherent stability allows for the sustained presence of the primary cholyl moiety within the enterohepatic circulation, leading to distinct physiological effects. This compound is actively transported by the liver and ileum, participating in enterohepatic circulation, although it exhibits a more rapid turnover in humans compared to natural bile acid conjugates.[2]

Hepatic Metabolism and Biliary Secretion

This compound exerts profound regulatory effects on hepatic cholesterol and bile acid homeostasis, mirroring the functions of natural cholyl conjugates.[3] Its primary mechanism of action involves the modulation of key rate-limiting enzymes in these metabolic pathways.

Regulation of Cholesterol and Bile Acid Synthesis

This compound significantly suppresses the synthesis of both cholesterol and bile acids in the liver. This is achieved through the transcriptional downregulation of two critical enzymes:

-

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase: The rate-limiting enzyme in cholesterol biosynthesis.

-

Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in the classic pathway of bile acid synthesis.[3]

Studies in rats have demonstrated that continuous intraduodenal infusion of this compound leads to a significant reduction in the activity and mRNA levels of these enzymes.[3]

Choleretic Effects

This compound is a potent choleretic agent, stimulating bile flow and the biliary secretion of cholesterol and phospholipids. This effect is comparable to that of endogenous cholyl conjugates.[2][3]

Signaling Pathways Modulated by this compound

The biological effects of this compound are primarily mediated through its interaction with nuclear receptors, particularly the Farnesoid X Receptor (FXR). While its interaction with other bile acid-activated receptors like TGR5, PXR, and VDR has not been directly elucidated, its known actions align with FXR-mediated signaling.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose homeostasis.[4] Bile acids, including cholic acid conjugates, are the natural ligands for FXR.[5] this compound, being a stable cholic acid conjugate, is a potent activator of FXR. The activation of FXR by this compound initiates a cascade of transcriptional events that regulate hepatic metabolism.

The primary mechanism by which this compound-activated FXR represses CYP7A1 gene expression involves two interconnected pathways:

-

Hepatic Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are key transcription factors required for CYP7A1 gene expression.[4][6]

-

Intestinal Pathway: In the intestine, FXR activation induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 travels via the portal circulation to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade involving JNK and ERK, which ultimately leads to the repression of CYP7A1 transcription.[6][7]

Diagram: this compound-Mediated FXR Signaling Pathway

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is activated by certain bile acids, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[8] TGR5 activation in intestinal L-cells is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with important roles in glucose homeostasis.[1][7] While direct studies on the interaction between this compound and TGR5 are lacking, the known effects of other bile acids on this receptor suggest a potential avenue for this compound's influence on metabolic regulation beyond FXR. Further research is warranted to explore this potential interaction.

Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR)

PXR and VDR are additional nuclear receptors that can be activated by bile acids, particularly the secondary bile acid lithocholic acid.[9] These receptors play crucial roles in xenobiotic detoxification and calcium homeostasis, respectively. Given that this compound is not metabolized to secondary bile acids, its direct interaction with PXR and VDR is likely to be minimal. However, by altering the overall bile acid pool composition through the suppression of endogenous bile acid synthesis, this compound could indirectly influence the activity of these receptors.

Impact on the Gut Microbiome

The resistance of this compound to bacterial metabolism is a defining characteristic.[1][2] While this prevents the formation of potentially toxic secondary bile acids, the continuous presence of a detergent-like molecule in the gut lumen may have a significant impact on the composition and function of the gut microbiota. Studies on bile acid sequestrants, which also alter the intestinal bile acid environment, have shown significant shifts in microbial populations.[10][11] It is plausible that chronic administration of this compound could select for bile acid-resistant microbial species, thereby altering the gut microbiome in a manner that could have systemic metabolic consequences. This remains a critical area for future investigation.

Potential as a Biomarker

The unique metabolic stability of this compound makes it an attractive candidate for a diagnostic biomarker. The development of [N-methyl-11C]this compound as a positron emission tomography (PET) tracer has shown promise for the quantitative in vivo assessment of hepatic excretory function.[12] This could be particularly valuable in the diagnosis and monitoring of cholestatic liver diseases. Furthermore, while not yet established, serum levels of this compound following administration could potentially serve as a biomarker for intestinal absorption and enterohepatic circulation efficiency.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.

Table 1: Effects of this compound on Hepatic Enzyme Activity in Rats

| Parameter | This compound | Cholyltaurine | Cholylglycine | Control | Reference |

| Suppression of Cholesterol 7α-hydroxylase (CYP7A1) Activity | 65% | 78% | 92% | 0% | [3] |

| Infusion Rate | 36 µmol/100g/h | 36 µmol/100g/h | 36 µmol/100g/h | - | [3] |

Table 2: Pharmacokinetic and Physicochemical Properties of this compound

| Parameter | Value | Species | Reference |

| Turnover Half-life (t1/2) | 0.5 days | Human | [2] |

| Critical Micellization Concentration | 11 mmol/liter | In vitro | [13] |

| pKa' | 3.7 | In vitro | [13] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the biological functions of this compound.

Quantification of this compound in Biological Samples using LC-MS/MS

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids in complex biological matrices.

-

Sample Preparation:

-

Serum or plasma samples are spiked with an appropriate internal standard (e.g., a deuterated analogue of this compound).

-

Proteins are precipitated by the addition of a cold organic solvent such as acetonitrile or methanol.

-

The sample is centrifuged, and the supernatant is collected and dried under nitrogen.

-

The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

-

-

Chromatographic Separation:

-

A reverse-phase C18 column is typically used.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate and formic acid) and an organic component (e.g., acetonitrile/methanol) is employed to separate this compound from other bile acids and endogenous compounds.

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in the negative ion mode is used.

-

Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification: A calibration curve is generated using known concentrations of this compound, and the concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Diagram: Experimental Workflow for this compound Quantification

Assessment of CYP7A1 Gene Expression

-

Principle: Quantitative reverse transcription polymerase chain reaction (qRT-PCR) is used to measure the relative abundance of CYP7A1 mRNA in liver tissue.

-

Methodology:

-

Tissue Homogenization and RNA Extraction: Liver tissue is homogenized, and total RNA is extracted using a commercial kit (e.g., TRIzol reagent). The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

Quantitative PCR: The cDNA is then used as a template for qPCR with primers specific for the CYP7A1 gene and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization. The reaction is performed in the presence of a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.

-

Data Analysis: The cycle threshold (Ct) values are determined, and the relative expression of CYP7A1 mRNA is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

Nuclear Receptor Activation Assay

-

Principle: Cell-based reporter gene assays are used to determine the ability of this compound to activate nuclear receptors like FXR.

-

Methodology:

-